molecular formula C16H10Br2ClNOS B11691929 3-chloro-N-(2,4-dibromophenyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(2,4-dibromophenyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11691929
M. Wt: 459.6 g/mol
InChI Key: DJHUIAXESWCBMO-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-dibromophenyl)-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, chlorinated and brominated phenyl groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-dibromophenyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core, which can be synthesized through cyclization reactions involving thiophene and benzene derivatives. The chlorination and bromination of the phenyl groups are achieved using reagents such as chlorine and bromine under controlled conditions. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization or chromatography. Safety measures are crucial due to the use of hazardous reagents like chlorine and bromine.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-dibromophenyl)-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The halogen atoms (chlorine and bromine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2,4-dibromophenyl)-6-methyl-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-dibromophenyl)-6-methyl-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The benzothiophene core can also contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,4-dibromophenyl)benzamide
  • 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide

Uniqueness

3-chloro-N-(2,4-dibromophenyl)-6-methyl-1-benzothiophene-2-carboxamide stands out due to its unique combination of a benzothiophene core and halogenated phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C16H10Br2ClNOS

Molecular Weight

459.6 g/mol

IUPAC Name

3-chloro-N-(2,4-dibromophenyl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10Br2ClNOS/c1-8-2-4-10-13(6-8)22-15(14(10)19)16(21)20-12-5-3-9(17)7-11(12)18/h2-7H,1H3,(H,20,21)

InChI Key

DJHUIAXESWCBMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)Br)Br)Cl

Origin of Product

United States

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